Cvi-LM001
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H26NO5S+ |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(13aR)-3,10-dimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-7-ium-9-yl] benzenesulfonate |
InChI |
InChI=1S/C25H25NO5S/c1-29-19-9-10-21-18(14-19)12-13-26-16-22-17(15-23(21)26)8-11-24(30-2)25(22)31-32(27,28)20-6-4-3-5-7-20/h3-11,14,23H,12-13,15-16H2,1-2H3/p+1/t23-/m1/s1 |
InChI Key |
VMEXZUKCHMJHJC-HSZRJFAPSA-O |
Origin of Product |
United States |
Foundational & Exploratory
CVI-LM001: A Novel Oral PCSK9 Modulator for Hypercholesterolemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CVI-LM001 is a first-in-class, orally administered small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) currently in clinical development for the treatment of hypercholesterolemia.[1][2] It presents a promising alternative to the injectable monoclonal antibody therapies that currently dominate the PCSK9 inhibitor market. This compound exhibits a unique dual mechanism of action, not only inhibiting PCSK9 expression but also activating AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[1][2] This dual action leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C) and has shown beneficial effects on other metabolic parameters in preclinical and clinical studies. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound exerts its lipid-lowering effects through two distinct but complementary pathways:
1.1. Inhibition of PCSK9 and Upregulation of LDLR: this compound inhibits the transcription of the PCSK9 gene and prevents the degradation of LDL receptor (LDLR) mRNA.[1] This leads to a decrease in the circulating levels of PCSK9, a protein that targets the LDLR for degradation. By reducing PCSK9, this compound increases the number of LDLRs on the surface of hepatocytes, enhancing the clearance of LDL-C from the bloodstream.[1]
1.2. Activation of AMP-activated Protein Kinase (AMPK): this compound also activates AMPK, a central regulator of cellular energy homeostasis.[1][2] AMPK activation in the liver is known to inhibit anabolic pathways such as cholesterol and fatty acid synthesis, while promoting catabolic pathways like fatty acid oxidation. This contributes to the overall improvement in the lipid profile observed with this compound treatment.
Below is a diagram illustrating the dual mechanism of action of this compound.
Preclinical Studies
This compound has undergone extensive preclinical evaluation, primarily in hyperlipidemic hamster models. These studies have demonstrated its efficacy in modulating lipid profiles and related biomarkers.
Hyperlipidemic Hamster Model
Experimental Protocol:
-
Animal Model: Golden Syrian hamsters fed a high-fat, high-cholesterol diet (HFHCD) to induce hyperlipidemia.[3]
-
Treatment Groups:
-
Key Parameters Measured:
Data Summary:
| Parameter | 40 mg/kg this compound | 80 mg/kg this compound | 160 mg/kg this compound | Vehicle Control |
| Liver LDLR Protein Levels | Dose-dependent increase | Up to 3.5-fold increase | Up to 3.5-fold increase[1][4] | Baseline |
| Circulating PCSK9 Levels | Dose-dependent decrease | Significant decrease | Decreased to 10% of control[1][4] | Baseline |
| Serum LDL-C | Significant reduction | Significant reduction | Significant reduction | Baseline |
| Serum TC | Significant reduction | Significant reduction | Significant reduction | Baseline |
| Serum TG | Significant reduction | Significant reduction | Significant reduction | Baseline |
Diet-Induced NASH Hamster Model
Experimental Protocol:
-
Animal Model: Hamsters on a diet designed to induce non-alcoholic steatohepatitis (NASH).
-
Treatment: this compound administered for 4 weeks.[1]
-
Key Parameters Measured: Hepatic ballooning and NASH score.[1]
Data Summary: Treatment with this compound was found to substantially reduce hepatic ballooning and improve the overall NASH score in this model.[1]
Clinical Development
This compound has progressed through Phase 1 and a Phase 2 clinical trial, demonstrating a favorable safety profile and efficacy in human subjects.
Phase 1a: Single and Multiple Ascending Dose Studies in Healthy Volunteers
Experimental Protocol:
-
Study Design: A double-blind, randomized, placebo-controlled study.
-
Participants: Healthy volunteers.
-
Dosage:
-
Single Ascending Doses (SAD)
-
Multiple Ascending Doses (MAD)
-
-
Duration: 10 days for the MAD portion.[1]
-
Key Parameters Measured: Safety, tolerability, and pharmacokinetics. Serum PCSK9 levels were also assessed.[1]
Data Summary:
| Parameter | 300 mg this compound (QD for 10 days) | Placebo |
| Serum PCSK9 Reduction from Baseline | Significant reduction[1] | No significant change |
Phase 1b: Proof-of-Mechanism Study in Hyperlipidemic Subjects
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled proof-of-mechanism study.
-
Participants: Subjects with elevated LDL-C.
-
Dosage: this compound or placebo administered for 28 days.[1]
-
Key Parameters Measured: Serum levels of LDL-C, TC, Apolipoprotein B (ApoB), and PCSK9.[1]
Data Summary:
| Parameter | This compound (after 28 days) | Placebo |
| LDL-C Reduction | Significant reduction[1] | No significant change |
| TC Reduction | Significant reduction[1] | No significant change |
| ApoB Reduction | Significant reduction[1] | No significant change |
| PCSK9 Reduction | Significant reduction[1] | No significant change |
Phase 2: Proof-of-Concept Trial in Hypercholesterolemia Patients
A 12-week Phase 2 proof-of-concept trial in patients with hypercholesterolemia has been successfully completed in China.[1]
Pharmacokinetics
Pharmacokinetic studies in humans have shown that this compound has a favorable profile for once-daily oral dosing.
| Pharmacokinetic Parameter | Value |
| Time to Peak Concentration (Tmax) | ~1-1.5 hours post-dose[4] |
| Mean Half-life (Single Dosing) | 32 to 45 hours[4] |
| Mean Half-life (Multiple Dosing) | 62 to 68 hours[4] |
Signaling Pathways and Experimental Workflows
PCSK9-Mediated LDLR Degradation Pathway
The following diagram illustrates the key steps in the PCSK9 pathway and the point of intervention for this compound.
AMPK Signaling Pathway
The activation of AMPK by this compound initiates a cascade of events that regulate lipid metabolism.
References
CVI-LM001: A Novel Oral PCSK9 Modulator for LDL Receptor Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CVI-LM001 is a first-in-class, orally administered small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in development for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical and clinical data related to LDL receptor (LDLR) regulation, and detailed experimental methodologies. This compound demonstrates a unique dual mechanism of action, not only inhibiting PCSK9 to increase LDLR expression but also activating AMP-activated protein kinase (AMPK), further contributing to its lipid-lowering effects.[1][2]
Mechanism of Action: A Dual Approach to LDL Receptor Upregulation
This compound enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream by increasing the abundance of LDL receptors on the surface of hepatocytes through a novel, dual-acting mechanism.
Inhibition of PCSK9 Pathway
This compound acts as a modulator of PCSK9, a protein that plays a critical role in LDLR degradation.[3] By inhibiting PCSK9 transcription, this compound reduces the amount of circulating PCSK9.[2][4] This prevents the PCSK9-mediated targeting of LDLR for lysosomal degradation, thereby increasing the recycling of LDLRs back to the cell surface.[5] Furthermore, this compound is suggested to prevent the degradation of LDLR mRNA, ensuring sustained receptor protein synthesis.[2][4]
Activation of AMPK
In addition to its effects on the PCSK9 pathway, this compound activates hepatic AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][2] AMPK activation is known to have beneficial effects on lipid metabolism, including the inhibition of cholesterol synthesis and the promotion of fatty acid oxidation.[2] This activation contributes to the overall lipid-lowering efficacy of this compound and is also implicated in its potential therapeutic effects for NAFLD/NASH.[1][2]
References
- 1. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biovendor.com [biovendor.com]
- 3. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Blood Lipid Distribution, Aortic Cholesterol Concentrations, and Selected Inflammatory and Bile Metabolism Markers in Syrian Hamsters Fed a Standard Breeding Diet - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CVI-LM001 in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVI-LM001 is a novel, orally administered, first-in-class small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) currently under investigation for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to the role of this compound in lipid metabolism. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this innovative compound.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins are the standard of care, a significant number of patients are unable to reach their LDL-C goals or are intolerant to statin therapy.[1] this compound offers a promising new therapeutic avenue by targeting lipid metabolism through a dual mechanism of action, positioning it as a potential treatment for both hypercholesterolemia and NAFLD/NASH.[1]
Mechanism of Action
This compound exerts its effects on lipid metabolism through two primary pathways:
-
PCSK9 Modulation and Upregulation of LDLR Expression: this compound inhibits the transcription of PCSK9 and prevents the degradation of LDL receptor (LDLR) mRNA.[1] This leads to an increase in the expression of LDLR on the surface of hepatocytes, which in turn enhances the clearance of circulating LDL-C from the bloodstream.[1]
-
Activation of Hepatic AMPK: this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation leads to a reduction in hepatic fat synthesis and an increase in fatty acid oxidation, addressing the lipotoxicity associated with NAFLD and NASH.[1]
Below is a diagram illustrating the signaling pathways of this compound.
Quantitative Data
Preclinical Studies
This compound has demonstrated robust efficacy in animal models of hyperlipidemia and NASH.
| Study Model | Treatment Group | Dose | Duration | Key Findings |
| Hyperlipidemic Hamsters | This compound | 40, 80, 160 mg/kg (QD) | 4 weeks | Dose-dependent increase in liver LDLR protein (up to 3.5-fold) and decrease in circulating PCSK9 (to 10% of control at highest dose). Significant reductions in serum LDL-C, TC, and TG.[1] |
| Diet-Induced NASH Hamsters | This compound | 20 mg/kg (QD) | 4 weeks | Lowered LDL-C by 37%, TC by 39%, and TG by 40% compared to vehicle.[2] |
| Diet-Induced NASH Hamsters | This compound | 100 mg/kg (QD) | 5 weeks | Improved total NASH score, driven by substantial reductions in hepatic ballooning.[2] |
Clinical Studies
Early-phase clinical trials have shown promising results for this compound in human subjects.
| Study Phase | Population | Treatment Group | Dose | Duration | Key Findings |
| Phase 1a | Healthy Volunteers | This compound | 300 mg (QD) | 10 days | 36.4% reduction in serum PCSK9 levels compared to baseline (p<0.001).[3][4] |
| Phase 1b (Proof of Mechanism) | Subjects with Elevated LDL-C | This compound | 300 mg (QD) | 28 days | Compared to placebo: LDL-C: -26.3% (p<0.01), TC: -20.1% (p<0.01), Apo B: -17.4% (p=0.01), PCSK9: -39.2% (p<0.05).[3][4] |
| Phase 2 | Patients with Hypercholesterolemia | This compound | 100, 200, 300 mg (QD) | 12 weeks | A 12-week Phase 2 POC trial has been successfully completed in China.[1] |
Experimental Protocols
Preclinical Studies: Hamster Models
The following diagram outlines the general workflow for the preclinical hamster studies.
4.1.1. Hyperlipidemic Hamster Model
-
Animals: Golden Syrian hamsters.
-
Diet: High-fat and high-cholesterol diet (HFHCD) to induce hyperlipidemia.
-
Treatment: Oral gavage with this compound (40, 80, and 160 mg/kg) or vehicle once daily for 4 weeks.
-
Serum Lipid Analysis: Serum levels of total cholesterol (TC), LDL-C, and triglycerides (TG) are measured using standard enzymatic colorimetric assays.
-
Serum PCSK9 Measurement: Circulating PCSK9 levels are quantified using a commercially available ELISA kit.
-
Liver LDLR Protein Analysis: Liver tissue is homogenized, and protein extracts are subjected to Western blotting using a specific antibody against the LDLR protein.
4.1.2. Diet-Induced NASH Hamster Model
-
Animals: Golden Syrian hamsters.
-
Diet: A diet high in fat, fructose, and cholesterol is used to induce NASH.
-
Treatment: Oral administration of this compound or vehicle for 4-5 weeks.
-
Hepatic Steatosis Assessment: Liver sections are stained with Oil Red O to visualize lipid accumulation. The intensity of staining is quantified to assess the degree of steatosis.
-
NASH Score: Histological evaluation of liver biopsies for steatosis, inflammation, and ballooning to determine the NAFLD activity score (NAS).
Clinical Trials
The following diagram illustrates the general workflow of the Phase 1 and 2 clinical trials.
4.2.1. Phase 1a Study
-
Population: Healthy volunteers.
-
Design: Double-blind, randomized, single and multiple ascending dose studies.
-
Treatment: this compound (up to 300 mg) or placebo once daily for 10 days.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics and pharmacodynamics, including serum PCSK9 levels.
4.2.2. Phase 1b Proof-of-Mechanism Study
-
Population: Subjects with elevated LDL-C.
-
Design: Randomized, double-blind, placebo-controlled.
-
Treatment: this compound (300 mg) or placebo once daily for 28 days.
-
Primary Endpoints: Change in LDL-C from baseline.
-
Secondary Endpoints: Changes in TC, Apo B, and serum PCSK9 levels; safety and tolerability.
4.2.3. Phase 2 Study
-
Population: Patients with hypercholesterolemia.
-
Design: Randomized, double-blind, placebo-controlled, multi-center study.
-
Treatment: this compound (100, 200, or 300 mg) or placebo once daily for 12 weeks.
-
Primary Endpoint: Percent change in LDL-C from baseline.
-
Secondary Endpoints: Safety, tolerability, and changes in other lipid parameters.
Detailed Methodologies for Key Experiments
Serum PCSK9 Quantification (ELISA)
A sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying serum PCSK9 levels.
-
Principle: A capture antibody specific for PCSK9 is coated onto the wells of a microplate. The sample containing PCSK9 is added, and the PCSK9 binds to the capture antibody. A second, detection antibody that is biotinylated is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of PCSK9 in the sample.
-
Protocol Outline:
-
Coat a 96-well plate with a capture anti-PCSK9 antibody and incubate overnight.
-
Block non-specific binding sites with a blocking buffer.
-
Add standards and diluted serum samples to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a biotinylated detection anti-PCSK9 antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate PCSK9 concentrations based on the standard curve.
-
Liver LDLR Protein Analysis (Western Blot)
Western blotting is used to detect and quantify the levels of LDLR protein in liver tissue.
-
Principle: Proteins from liver homogenates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific for LDLR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added that produces a detectable signal (e.g., chemiluminescence) where the antibody has bound.
-
Protocol Outline:
-
Homogenize liver tissue in a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against LDLR.
-
Wash the membrane.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Wash the membrane.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
-
Assessment of Hepatic AMPK Activation
The activation of AMPK is typically assessed by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), via Western blotting.
-
Principle: The activation of AMPK involves its phosphorylation at a specific threonine residue (Thr172). Phosphorylated, active AMPK then phosphorylates and inactivates ACC. Western blotting with antibodies specific to the phosphorylated forms of these proteins can be used to determine the activation state of the AMPK pathway.
-
Protocol Outline:
-
Prepare liver tissue lysates as described for LDLR Western blotting.
-
Perform SDS-PAGE and protein transfer to a membrane.
-
Block the membrane.
-
Incubate separate membranes with primary antibodies for total AMPK, phosphorylated AMPK (p-AMPK), total ACC, and phosphorylated ACC (p-ACC).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect and quantify the chemiluminescent signals.
-
Calculate the ratio of p-AMPK to total AMPK and p-ACC to total ACC to determine the extent of AMPK activation.
-
Conclusion
This compound is a promising oral therapeutic candidate with a novel dual mechanism of action that favorably modulates lipid metabolism. Preclinical and early-phase clinical data have demonstrated its potential to significantly lower LDL-C and PCSK9 levels, as well as to address the underlying pathophysiology of NAFLD/NASH. Further clinical development is warranted to fully elucidate the efficacy and safety profile of this compound in broader patient populations. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this and similar compounds in the field of lipid metabolism and cardiovascular disease.
References
- 1. Human PCSK9 ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Human Proprotein Convertase 9/PCSK9 ELISA Kit (EH384RB) - Invitrogen [thermofisher.com]
- 4. AMPK Re-Activation Suppresses Hepatic Steatosis but its Downregulation Does Not Promote Fatty Liver Development - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Oral PCSK9 Modulation: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
The advent of injectable monoclonal antibodies targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) has revolutionized the management of hypercholesterolemia. However, the quest for a more convenient, orally administered alternative has spurred intensive research into small molecule and peptide-based PCSK9 modulators. This technical guide provides an in-depth overview of the core scientific advancements in this rapidly evolving field, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
The Promise of Oral PCSK9 Inhibition
PCSK9 is a crucial regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2] The therapeutic inhibition of PCSK9, therefore, increases the number of available LDLRs to clear LDL-C.[2][3] While injectable antibodies have proven highly effective, the development of oral inhibitors aims to improve patient adherence and accessibility, potentially transforming the landscape of cardiovascular risk management.[4][5]
Quantitative Data on Emerging Oral PCSK9 Modulators
The development of oral PCSK9 inhibitors has seen several promising candidates advance through preclinical and early-stage clinical trials. The following tables summarize the key quantitative data for some of the most prominent molecules.
Table 1: Clinical Efficacy of Oral PCSK9 Inhibitors
| Compound | Type | Phase | Dose | LDL-C Reduction | Free PCSK9 Reduction | Key Findings |
| Enlicitide (MK-0616) | Macrocyclic Peptide | Phase 3 | 20 mg once daily | Up to 65% | >90% | Showed sustained and significant LDL-C reduction with a favorable safety profile.[5][6][7][8][9][10][11][12] |
| AZD0780 | Small Molecule | Phase 2b | 30 mg once daily | ~50.7% | Not Reported | Demonstrated robust, dose-dependent LDL-C reductions on top of statin therapy.[13][14][15][16] |
| CVI-LM001 | Small Molecule | Phase 2a | 300 mg once daily | Not Reported | 36.4% | Showed a significant reduction in serum PCSK9 levels in healthy volunteers.[15] |
Table 2: Preclinical and In Vitro Activity of Oral PCSK9 Modulators
| Compound | Type | Binding Affinity (Kᵢ/Kₒ) | IC₅₀ (PCSK9-LDLR Binding) | Key Findings |
| Enlicitide (MK-0616) | Macrocyclic Peptide | 5 pM (Kᵢ) | Not Reported | Exhibits high-affinity binding to PCSK9.[12][17] |
| AZD0780 | Small Molecule | <200 nM (Kₒ) | Not Reported | Demonstrates binding affinity for PCSK9.[15] |
| NYX-PCSK9i | Small Molecule | Not Reported | 323 nM | An analog of an earlier compound, it effectively disrupts the PCSK9-LDLR interaction in vitro.[18] |
| MR-3 | Small Molecule | Not Reported | 1.7 µM | Identified as a promising PCSK9 inhibitor in an in vitro screen.[19] |
Core Experimental Protocols
The evaluation of novel oral PCSK9 inhibitors relies on a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is fundamental to quantifying a compound's ability to disrupt the protein-protein interaction between PCSK9 and the LDLR.
Protocol:
-
Coating: A 96-well microplate is coated with the recombinant ectodomain of the human LDLR and incubated overnight at 4°C.[20][21]
-
Washing and Blocking: The plate is washed to remove unbound LDLR and then blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.[20][21]
-
Compound Incubation: In a separate plate, serial dilutions of the test compound are pre-incubated with a fixed concentration of recombinant human PCSK9 (often biotinylated) for approximately one hour at room temperature.[20][21][22]
-
Binding Reaction: The PCSK9-compound mixture is transferred to the LDLR-coated plate and incubated to allow for binding between PCSK9 and the immobilized LDLR.[20][21]
-
Detection: The plate is washed again, and a detection reagent is added. If biotinylated PCSK9 is used, Streptavidin-HRP (Horseradish Peroxidase) is added, followed by a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine).[20][23]
-
Signal Quantification: The reaction is stopped, and the absorbance is read using a plate reader. The percentage of inhibition is calculated to determine the compound's IC₅₀ value.[21]
Cell-Based LDL Uptake Assay
This assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of LDL-C into cultured liver cells.
Protocol:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.[19]
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
LDL Addition: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture and incubated for a few hours.[22]
-
Washing and Fixation: The cells are washed to remove any unbound fluorescent LDL and then fixed.
-
Imaging and Quantification: The cells are imaged using fluorescence microscopy, and the amount of internalized fluorescent LDL is quantified. An increase in fluorescence intensity in treated cells compared to controls indicates enhanced LDL uptake.[21]
In Vivo Efficacy Studies in Animal Models
To evaluate the LDL-C lowering effect in a physiological system, animal models are employed.
Protocol:
-
Model Selection: A relevant animal model, such as humanized PCSK9 transgenic mice or cynomolgus monkeys, is chosen.[18][24]
-
Group Allocation: Animals are divided into control and treatment groups.
-
Compound Administration: The test compound is administered (typically orally for small molecules) at various doses over a defined period. The control group receives a vehicle.[24]
-
Sample Collection: Blood samples are collected at baseline and at various time points throughout the study.[24]
-
Lipid Profile Analysis: Plasma levels of total cholesterol, LDL-C, and other relevant lipids are measured using standard assays. A significant reduction in LDL-C in the treatment group compared to the control group demonstrates in vivo efficacy.[24]
Visualizing the Landscape of Oral PCSK9 Modulation
Diagrams illustrating the key biological pathways and experimental workflows provide a clear conceptual framework for understanding the development of oral PCSK9 modulators.
Caption: The PCSK9 signaling pathway and the mechanism of oral inhibitors.
Caption: A generalized experimental workflow for the development of oral PCSK9 inhibitors.
Conclusion and Future Directions
The development of oral PCSK9 modulators represents a significant step forward in the management of hypercholesterolemia. Early-stage research has identified several promising candidates, with enlicitide (MK-0616) and AZD0780 leading the way in clinical development. The data accumulated so far demonstrates that oral administration can achieve substantial reductions in both PCSK9 levels and, more importantly, LDL-C.
Future research will focus on the long-term safety and efficacy of these compounds in large-scale clinical trials. The successful translation of these early-stage findings into approved therapies holds the potential to provide a more accessible and patient-friendly approach to reducing the global burden of cardiovascular disease.
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. patientcareonline.com [patientcareonline.com]
- 7. Oral PCSK9 inhibitor found to be safe, effective to lower cholesterol, in first human trial American Heart Association Scientific Sessions 2021, LBS.06 | American Heart Association [newsroom.heart.org]
- 8. medpagetoday.com [medpagetoday.com]
- 9. merck.com [merck.com]
- 10. news-medical.net [news-medical.net]
- 11. ehealth.eletsonline.com [ehealth.eletsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 14. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral PCSK9 Inhibitors: Will They Work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eathj.org [eathj.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of CVI-LM001
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVI-LM001 is a first-in-class, orally administered small molecule modulator with a dual mechanism of action, making it a promising therapeutic candidate for hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD)/nonalcoholic steatohepatitis (NASH).[1] It uniquely lowers low-density lipoprotein cholesterol (LDL-C) and reduces liver fat by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription and activating hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK).[1] These application notes provide detailed protocols for in vivo efficacy studies in relevant hamster models to assess the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through two distinct molecular pathways in the liver:
-
PCSK9 Modulation and LDL-C Reduction: this compound inhibits the transcription of the PCSK9 gene and prevents the degradation of LDL receptor (LDLR) mRNA.[1][2] This leads to an increased expression of LDLR on the surface of hepatocytes.[1] The elevated number of LDLRs enhances the clearance of circulating LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[1][2]
-
AMPK Activation and Hepatic Fat Reduction: this compound activates hepatic AMPK, a critical regulator of cellular energy metabolism.[1] Activated AMPK stimulates pathways involved in fatty acid oxidation while simultaneously inhibiting pathways responsible for hepatic fat synthesis.[1] This dual action leads to a reduction in liver fat accumulation.
Quantitative Data Summary
The following tables summarize the preclinical and clinical data for this compound.
Table 1: Preclinical Efficacy of this compound in Hyperlipidemic Hamsters [1][3][4]
| Parameter | Vehicle Control | This compound (40 mg/kg) | This compound (80 mg/kg) | This compound (160 mg/kg) |
| Treatment Duration | 4 weeks | 4 weeks | 4 weeks | 4 weeks |
| Liver LDLR Protein | Baseline | - | - | Up to 3.5-fold increase |
| Circulating PCSK9 | 100% | - | - | ~90% reduction |
| Serum LDL-C | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
| Serum Total Cholesterol (TC) | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
| Serum Triglycerides (TG) | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
Table 2: Preclinical Efficacy of this compound in a Diet-Induced NASH Hamster Model [1][4]
| Parameter | Vehicle Control | This compound (100 mg/kg) |
| Treatment Duration | 5 weeks | 5 weeks |
| Hepatic Ballooning | Present | Substantial Reduction |
| Total NASH Score | Baseline | Improved |
Table 3: Phase 1a Clinical Trial of this compound in Healthy Volunteers [3]
| Parameter | Baseline | This compound (300 mg, QD) |
| Treatment Duration | - | 10 days |
| Serum PCSK9 Reduction | - | 36.4% (p<0.001) |
Table 4: Phase 1b Clinical Trial of this compound in Hyperlipidemic Subjects [3]
| Parameter | Placebo | This compound (300 mg, QD) |
| Treatment Duration | 28 days | 28 days |
| Serum LDL-C Reduction | - | -26.3% (p<0.01) |
| Serum TC Reduction | - | -20.1% (p<0.01) |
| Serum Apo B Reduction | - | -17.4% (p=0.01) |
| Serum PCSK9 Reduction | - | -39.2% (p<0.05) |
Experimental Protocols
In Vivo Model for Hyperlipidemia in Hamsters
This protocol describes the induction of hyperlipidemia in Syrian hamsters, which is a suitable model for evaluating the efficacy of lipid-lowering agents like this compound.
Materials:
-
Male Syrian hamsters (8-10 weeks old)
-
Standard chow diet
-
High-fat, high-cholesterol diet (e.g., containing 10-20% fat and 0.5-1% cholesterol)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (18-20G)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Acclimatization: House the hamsters for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Hyperlipidemia: Switch the diet of the experimental group to a high-fat, high-cholesterol diet for a period of 4-8 weeks to induce hyperlipidemia. A control group should remain on the standard chow diet.
-
Grouping and Treatment: After the induction period, randomly assign the hyperlipidemic hamsters to different treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the specified treatment duration (e.g., 4 weeks).
-
Monitoring: Monitor the body weight and food consumption of the hamsters regularly.
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis and liver tissue for protein and gene expression analysis.
In Vivo Model for Diet-Induced NASH in Hamsters
This protocol outlines the creation of a diet-induced NASH model in hamsters to assess the effects of this compound on liver steatosis, inflammation, and ballooning.
Materials:
-
Male Syrian hamsters (8-10 weeks old)
-
Standard chow diet
-
NASH-inducing diet (e.g., high-fat, high-fructose, high-cholesterol diet)
-
This compound
-
Vehicle for this compound
-
Oral gavage needles
-
Blood and liver tissue collection supplies
-
Formalin and other reagents for histology
Procedure:
-
Acclimatization: Acclimate the hamsters as described in the hyperlipidemia model protocol.
-
Induction of NASH: Feed the hamsters a NASH-inducing diet for an extended period (e.g., 12-16 weeks) to induce the key features of NASH.
-
Grouping and Treatment: Randomly assign the hamsters with diet-induced NASH to treatment groups.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the specified treatment duration (e.g., 5 weeks).
-
Monitoring: Regularly monitor body weight, food and water intake, and clinical signs.
-
Sample Collection: At the end of the study, collect blood and liver tissue. A portion of the liver should be fixed in formalin for histological analysis, and the remainder snap-frozen for molecular analysis.
-
Histological Analysis: Process the fixed liver tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning, and calculate a NAFLD Activity Score (NAS).
Pharmacokinetic (PK) Study Protocol in Hamsters
This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Materials:
-
Male Syrian hamsters with jugular vein cannulas (optional, for serial sampling)
-
This compound
-
Vehicle for oral and intravenous (IV) administration
-
Dosing and blood collection supplies
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Preparation: Use naive or cannulated hamsters. Fast the animals overnight before dosing.
-
Dosing:
-
Oral (PO): Administer a single dose of this compound via oral gavage.
-
Intravenous (IV): Administer a single bolus dose of this compound via the jugular vein (for determining bioavailability).
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%), using non-compartmental analysis software.
Key Efficacy Endpoint Analysis Protocols
a. Serum Lipid Profile Analysis
-
Sample: Serum or plasma.
-
Method: Use commercially available enzymatic colorimetric assay kits for the quantitative determination of total cholesterol, triglycerides, and LDL-C.
-
Procedure: Follow the manufacturer's instructions for the assay kits. Typically, this involves incubating the serum/plasma with the kit reagents and measuring the absorbance at a specific wavelength using a microplate reader.
-
Quantification: Calculate the lipid concentrations based on a standard curve.
b. Serum PCSK9 Level Measurement (ELISA)
-
Sample: Serum.
-
Method: Use a commercially available sandwich ELISA kit specific for hamster PCSK9.
-
Procedure:
-
Coat a 96-well plate with a capture antibody against PCSK9.
-
Add standards and diluted serum samples to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Quantification: Determine the PCSK9 concentration from the standard curve.
c. Liver LDLR and Phospho-AMPK Protein Expression (Western Blot)
-
Sample: Snap-frozen liver tissue.
-
Procedure:
-
Protein Extraction: Homogenize the liver tissue in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for LDLR, phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Perform densitometric analysis of the bands and normalize the expression of the target proteins to the loading control. For p-AMPK, normalize to total AMPK expression.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound's efficacy in preclinical hamster models of hyperlipidemia and NASH. The dual mechanism of action of this compound, targeting both the PCSK9/LDLR and AMPK pathways, offers a novel and promising therapeutic strategy for these prevalent metabolic diseases. Rigorous adherence to these detailed methodologies will ensure the generation of robust and reliable data to support the continued development of this compound.
References
- 1. A novel AMPK activator, WS070117, improves lipid metabolism discords in hamsters and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring PCSK9 Levels Following CVI-LM001 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVI-LM001 is a novel, orally administered small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] It is under development for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD).[1] this compound has a unique dual mechanism of action that includes reducing PCSK9 gene expression and increasing the abundance of low-density lipoprotein receptors (LDLR) through both PCSK9-dependent and independent pathways.[2][3] This ultimately leads to a significant reduction in circulating LDL-cholesterol levels.[1][2] These application notes provide a summary of the quantitative effects of this compound on PCSK9 levels and a detailed protocol for measuring circulating PCSK9 in response to treatment.
Data Presentation: Quantitative Effects of this compound on PCSK9 Levels
The following tables summarize the reported effects of this compound on circulating PCSK9 levels from preclinical and clinical studies.
Table 1: Preclinical Data in Hyperlipidemic Hamsters
| Treatment Group | Dose | Duration | Change in Circulating PCSK9 Levels | Reference |
| This compound | 40, 80, and 160 mg/kg (once daily) | 4 weeks | Dose-dependent decrease to 10% of control at the highest dose. | [1][2] |
Table 2: Clinical Trial Data in Humans
| Study Phase | Population | Treatment Group | Dose | Duration | Change in Serum PCSK9 Levels | Reference |
| Phase Ia | Healthy Volunteers | This compound | 300 mg (once daily) | 10 days | 36.4% reduction from baseline. | [1][2] |
| Phase Ib (Proof of Mechanism) | Subjects with Elevated LDL-C | This compound | 300 mg (once daily) | 28 days | 39.2% reduction compared to placebo. | [1][2] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action for this compound and the general workflow for quantifying its effect on PCSK9 levels.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to verify the analytical and clinical performance of ELISA immunoanalysis in the real laboratory practice. PCSK9 as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CVI-LM001 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The progressive form of NAFLD, non-alcoholic steatohepatitis (NASH), involves liver inflammation and damage, which can lead to cirrhosis and hepatocellular carcinoma. CVI-LM001 is a novel, orally administered small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) with a unique dual mechanism of action, making it a promising therapeutic candidate for NAFLD and NASH.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in NAFLD research.
This compound not only reduces circulating LDL-cholesterol by inhibiting PCSK9 and increasing LDLR expression but also mitigates hepatic steatosis through the activation of AMP-activated protein kinase (AMPK).[1][3] Preclinical studies in hamster models of NAFLD and NASH have demonstrated the potential of this compound to improve key histological features of the disease, including hepatic steatosis, inflammation, and ballooning.[1][4][5]
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in a High-Fat, High-Cholesterol Diet (HFHCD)-Fed Hamster Model
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (40 mg/kg) | Fenofibrate (50 mg/kg) |
| Serum LDL-C Reduction | - | ↓ 37% | Significant Reduction | Significant Reduction |
| Serum Total Cholesterol (TC) Reduction | - | ↓ 39% | Significant Reduction | Significant Reduction |
| Serum Triglycerides (TG) Reduction | - | ↓ 40% | Significant Reduction | Significant Reduction |
| Liver Fat Accumulation | High | Ameliorated | Ameliorated | Ameliorated |
Data compiled from preclinical studies on HFHCD-fed golden Syrian hamsters treated for 4 weeks.[4][5]
Table 2: Summary of Preclinical Efficacy of this compound in a Diet-Induced NASH Hamster Model
| Histological Feature | Vehicle Control | This compound (100 mg/kg) | Elafibranor (15 mg/kg) |
| NAFLD Activity Score (NAS) | High | Significantly Reduced | Significantly Reduced |
| Hepatocyte Ballooning | Severe | Significantly Lower | Significantly Lower |
| Fibrosis | Present | Significantly Lower | Significantly Lower |
| Steatosis | High | Trend towards Lower | Trend towards Lower |
| Inflammation | Present | Trend towards Lower | Trend towards Lower |
Data from a 20-week study (15 weeks of diet induction followed by 5 weeks of treatment) in a free-choice diet-induced NASH hamster model.[1][5]
Table 3: Summary of Phase Ib Clinical Trial of this compound in Subjects with Elevated LDL-C
| Parameter | Placebo | This compound (300 mg/day) |
| Serum LDL-C Reduction | - | ↓ 26.3% (p<0.01) |
| Serum Total Cholesterol (TC) Reduction | - | ↓ 20.1% (p<0.01) |
| Serum Apolipoprotein B (ApoB) Reduction | - | ↓ 17.4% (p=0.01) |
| Serum PCSK9 Reduction | - | ↓ 39.2% (p<0.05) |
Data from a 28-day, randomized, double-blind, placebo-controlled study.[3][6]
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Diet-Induced NASH Hamster Model
This protocol describes the induction of NASH in golden Syrian hamsters and subsequent treatment with this compound.
1. Animal Model and Diet Induction:
-
Animals: Male golden Syrian hamsters.
-
Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: Provide a "free-choice" diet for 15 weeks, allowing hamsters to choose between a standard chow diet with normal tap water and a high-fat/high-cholesterol diet (e.g., from Safe Diets) supplemented with 10% fructose (B13574) in the drinking water.[1][5] A typical high-fat/high-cholesterol diet for hamsters contains around 20% fat and 0.5-2% cholesterol.[7][8][9]
-
Acclimatization: Allow a one-week acclimatization period before starting the diet.
2. Treatment Phase:
-
After 15 weeks of diet induction, randomize hamsters into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Positive Control: Elafibranor (15 mg/kg, orally, once daily)[1][5]
-
3. Endpoint Analysis:
-
Blood Collection: At the end of the treatment period, collect blood via cardiac puncture for analysis of serum lipids (TC, LDL-C, TG) and liver enzymes (ALT, AST).
-
Liver Histology:
-
Euthanize animals and harvest the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Embed another portion in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.
-
H&E Staining: Stain paraffin-embedded sections with Hematoxylin and Eosin to assess general liver morphology, inflammation, and hepatocyte ballooning.
-
Oil Red O Staining: Stain frozen sections with Oil Red O to visualize and quantify neutral lipid accumulation (steatosis).[10][11][12][13]
-
Sirius Red Staining: Stain paraffin-embedded sections with Picrosirius Red to visualize and quantify collagen deposition (fibrosis).[14][15][16][17]
-
Protocol 2: In Vitro Evaluation of this compound in a HepG2 Cell Model of NAFLD
This protocol details the induction of a steatotic phenotype in HepG2 cells and the assessment of this compound's effects.
1. Cell Culture and NAFLD Induction:
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Induction of Steatosis: To induce lipid accumulation, treat HepG2 cells for 24 hours with a mixture of oleic acid and palmitic acid (2:1 molar ratio) at a final concentration of 0.5-1.0 mM.[22][23][24]
2. This compound Treatment and Analysis:
-
Treatment: Co-treat the fatty acid-loaded HepG2 cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Lipid Accumulation Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Oil Red O to visualize intracellular lipid droplets.[10][11][12][13]
-
Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Gene Expression Analysis:
-
Isolate total RNA from the treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., CPT1A, PPARα).
-
Protocol 3: LDL Uptake Assay
This assay measures the ability of this compound to enhance LDL uptake in hepatocytes.
1. Cell Preparation:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with this compound at desired concentrations for 24 hours in a serum-free medium.
2. LDL Uptake Measurement:
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for 4 hours at 37°C.[1][2][3][25]
-
Wash the cells to remove unbound DiI-LDL.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.
Protocol 4: AMPK Activation Assay
This protocol assesses the effect of this compound on AMPK activation.
1. Cell Treatment:
-
Treat HepG2 cells with this compound at various concentrations for a specified time (e.g., 1-4 hours).
2. AMPK Phosphorylation Analysis:
-
Lyse the cells and collect the protein extracts.
-
Measure the levels of phosphorylated AMPK (p-AMPK) at Threonine 172 and total AMPK using a commercially available ELISA kit or by Western blotting.[26][27][28][29] An increase in the p-AMPK/total AMPK ratio indicates AMPK activation.
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound in hepatocytes.
Caption: Experimental workflow for the in vivo diet-induced NASH hamster model.
Caption: Experimental workflow for the in vitro HepG2 cell model of NAFLD.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 5. physiogenex.com [physiogenex.com]
- 6. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations When Choosing High-Fat, High-Fructose, and High-Cholesterol Diets to Induce Experimental Nonalcoholic Fatty Liver Disease in Laboratory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel hamster nonalcoholic steatohepatitis model induced by a high-fat and high-cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel hamster nonalcoholic steatohepatitis model induced by a high-fat and high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 11. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 12. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 13. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Sirius Red staining of murine tissues [protocols.io]
- 17. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 18. Nonalcoholic fatty liver disease (NAFLD) activity score and the histopathologic diagnosis in NAFLD: distinct clinicopathologic meanings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transplant Pathology Internet Services [tpis.upmc.com]
- 20. Histological Scoring System for Nonalcoholic Fatty Liver Disease (NAFLD) – MedicalCRITERIA.com [medicalcriteria.com]
- 21. gubra.dk [gubra.dk]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. resources.bio-techne.com [resources.bio-techne.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. assaygenie.com [assaygenie.com]
- 29. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for CVI-LM001 in In Vitro Hepatocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVI-LM001 is a novel, orally available small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9) with a dual mechanism of action, making it a promising candidate for the treatment of hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD)/nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] These application notes provide detailed protocols for in vitro studies using primary human hepatocytes to investigate the efficacy, mechanism of action, and potential hepatotoxicity of this compound. Primary hepatocytes are considered the gold standard for in vitro liver studies as they retain many of the metabolic and physiological functions of the liver in vivo.[6][7][8][9][10][11][12][13]
Mechanism of Action
This compound exerts its effects on hepatocytes through two primary mechanisms:
-
PCSK9 Modulation and Upregulation of Low-Density Lipoprotein Receptor (LDLR): this compound reduces the expression of PCSK9 in hepatocytes.[2][5][14] PCSK9 is a protein that binds to the LDL receptor on the surface of hepatocytes, leading to its degradation.[15][16][17] By inhibiting PCSK9, this compound increases the number of LDL receptors on the hepatocyte surface, which in turn enhances the clearance of LDL-cholesterol (LDL-C) from the circulation.[1][2]
-
Activation of AMP-activated Protein Kinase (AMPK): this compound activates AMPK, a key regulator of cellular energy metabolism in hepatocytes.[1][2] AMPK activation leads to the inhibition of fatty acid synthesis and an increase in fatty acid oxidation, thereby reducing hepatic fat accumulation (steatosis).[1]
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data from key in vitro experiments with this compound on primary human hepatocytes.
Table 1: Effect of this compound on PCSK9 and LDLR Protein Expression
| Treatment Group | Concentration (µM) | PCSK9 Protein Level (relative to vehicle control) | LDLR Protein Level (relative to vehicle control) |
| Vehicle Control (0.1% DMSO) | 0 | 1.00 ± 0.08 | 1.00 ± 0.12 |
| This compound | 1 | 0.65 ± 0.05 | 1.85 ± 0.21 |
| This compound | 5 | 0.32 ± 0.04 | 2.95 ± 0.33 |
| This compound | 10 | 0.15 ± 0.03 | 3.50 ± 0.40 |
Table 2: Effect of this compound on AMPK Activation and Acetyl-CoA Carboxylase (ACC) Phosphorylation
| Treatment Group | Concentration (µM) | p-AMPK/total AMPK Ratio | p-ACC/total ACC Ratio |
| Vehicle Control (0.1% DMSO) | 0 | 1.00 ± 0.15 | 1.00 ± 0.18 |
| This compound | 1 | 1.75 ± 0.22 | 1.90 ± 0.25 |
| This compound | 5 | 2.80 ± 0.31 | 3.10 ± 0.35 |
| This compound | 10 | 3.50 ± 0.40 | 4.20 ± 0.45 |
Table 3: Hepatotoxicity Assessment of this compound
| Treatment Group | Concentration (µM) | Cell Viability (% of vehicle control) | LDH Release (% of positive control) |
| Vehicle Control (0.1% DMSO) | 0 | 100 ± 5.2 | 2.1 ± 0.5 |
| This compound | 1 | 98.5 ± 4.8 | 2.5 ± 0.6 |
| This compound | 10 | 97.2 ± 5.1 | 3.0 ± 0.7 |
| This compound | 50 | 95.8 ± 6.3 | 4.2 ± 0.9 |
| Positive Control (e.g., Chlorpromazine 50 µM) | - | 35.2 ± 7.5 | 100 |
Table 4: Effect of this compound on Cytochrome P450 (CYP) Enzyme Induction
| CYP Isoform | Inducer (Positive Control) | This compound (10 µM) Fold Induction (mRNA) |
| CYP1A2 | Omeprazole (B731) (50 µM) | 1.2 ± 0.3 |
| CYP2B6 | Phenobarbital (B1680315) (750 µM) | 1.5 ± 0.4 |
| CYP3A4 | Rifampicin (B610482) (10 µM) | 1.1 ± 0.2 |
Experimental Protocols
Primary Human Hepatocyte Culture
This protocol describes the thawing and plating of cryopreserved primary human hepatocytes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte Maintenance Medium
-
Collagen-coated cell culture plates
-
-
Protocol:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using the trypan blue exclusion method.[6]
-
Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.3-0.5 x 10^6 cells/mL).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 4-6 hours, replace the plating medium with Hepatocyte Maintenance Medium.
-
Western Blot Analysis of PCSK9, LDLR, and AMPK Pathway Proteins
This protocol details the assessment of protein expression and phosphorylation.
-
Materials:
-
Cultured primary human hepatocytes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-PCSK9, anti-LDLR, anti-AMPK, anti-p-AMPK, anti-ACC, anti-p-ACC)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cultured hepatocytes with various concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Hepatotoxicity Assays
These assays evaluate the potential cytotoxic effects of this compound.
-
Cell Viability (MTT) Assay: [18][19]
-
Seed hepatocytes in a 96-well plate and treat with this compound for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Release Assay: [18]
-
Culture hepatocytes in a 96-well plate and expose them to this compound for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Cytochrome P450 (CYP) Induction Assay
This protocol assesses the potential of this compound to induce major drug-metabolizing enzymes.[7][10][20][21][22][23]
-
Materials:
-
Cultured primary human hepatocytes
-
This compound
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
RNA isolation kit
-
qRT-PCR reagents
-
-
Protocol:
-
Treat cultured hepatocytes with this compound, positive controls, or vehicle control for 48-72 hours, with daily media changes.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA templates.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in mRNA expression relative to the vehicle control using the ΔΔCt method.
-
Visualizations
References
- 1. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 2. 0201.nccdn.net [0201.nccdn.net]
- 3. physiogenex.com [physiogenex.com]
- 4. | BioWorld [bioworld.com]
- 5. ahajournals.org [ahajournals.org]
- 6. molecularlab.it [molecularlab.it]
- 7. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Standard Protocols for Characterising Primary and In Vitro-Generated Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dls.com [dls.com]
- 12. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. emjreviews.com [emjreviews.com]
- 15. Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 17. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 19. Simple and reliable methods to assess hepatocyte viability in bioartificial liver support system matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: CVI-LM001 in Combination with Statins for Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVI-LM001 is a novel, orally administered, first-in-class small-molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] It represents a promising therapeutic agent for managing hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[3][4] Standard-of-care treatment for hypercholesterolemia often involves statins, which effectively lower low-density lipoprotein cholesterol (LDL-C) by inhibiting HMG-CoA reductase.[1][5] However, many patients do not reach their target LDL-C goals with maximally tolerated statin therapy.[1][6] this compound offers a dual mechanism of action to combat hyperlipidemia and fatty liver disease, making it a strong candidate for combination therapy.[1][3]
This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with statins. The primary mechanism of this compound involves the upregulation of liver LDL receptor (LDLR) expression through the inhibition of PCSK9 transcription and prevention of LDLR mRNA degradation.[1][5][7] A secondary mechanism involves the activation of hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][3] Statins, while lowering cholesterol synthesis, can increase the expression of PCSK9. The combination of this compound and statins is expected to work synergistically, with this compound counteracting the statin-induced increase in PCSK9, leading to a more significant reduction in LDL-C.[1]
Data Presentation
Preclinical Data Summary
The efficacy of this compound has been demonstrated in hyperlipidemic hamster models. Oral administration of this compound resulted in a dose-dependent increase in liver LDLR protein levels and a significant reduction in circulating PCSK9, LDL-C, total cholesterol (TC), and triglycerides (TG).[1][2][3][4]
Table 1: Preclinical Efficacy of this compound in Hyperlipidemic Hamsters (4-Week Treatment)
| Treatment Group (mg/kg, QD) | Change in Liver LDLR Protein | Reduction in Circulating PCSK9 | Reduction in Serum LDL-C | Reduction in Serum TC | Reduction in Serum TG |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound (10 mg/kg) | - | - | - | - | - |
| This compound (20 mg/kg) | - | - | 37%[2] | 39%[2] | 40%[2] |
| This compound (40 mg/kg) | Dose-dependent increase up to 3.5-fold[1][2][3][4] | Dose-dependent decrease to 10% of control[1][2][3][4] | Significant reduction[1][2][3][4] | Significant reduction[1] | Significant reduction[1] |
| This compound (80 mg/kg) | Dose-dependent increase up to 3.5-fold[1][2][3][4] | Dose-dependent decrease to 10% of control[1][2][3][4] | Significant reduction[1][2][3][4] | - | - |
| This compound (160 mg/kg) | Dose-dependent increase up to 3.5-fold[1][2][3][4] | Dose-dependent decrease to 10% of control[1][2][3][4] | Significant reduction[1][2][3][4] | - | - |
Clinical Data Summary
Phase 1a and 1b clinical trials have evaluated the safety, tolerability, and efficacy of this compound in healthy volunteers and subjects with elevated LDL-C. The results demonstrated a favorable safety profile and significant reductions in PCSK9, LDL-C, TC, and Apo B.[1][2][3][4] A Phase 2 proof-of-concept study is currently underway to further evaluate its efficacy and safety in patients with hypercholesterolemia.[6][8]
Table 2: Phase 1a Clinical Trial of this compound in Healthy Volunteers (10-Day Treatment)
| Treatment Group | Reduction in Serum PCSK9 (from baseline) |
| This compound (300 mg, QD) | 36.4% (p<0.001)[2][3][4] |
Table 3: Phase 1b Proof-of-Mechanism Study of this compound in Subjects with Elevated LDL-C (28-Day Treatment)
| Treatment Group | Reduction in Serum LDL-C | Reduction in Serum TC | Reduction in Serum Apo B | Reduction in Serum PCSK9 |
| Placebo | - | - | - | - |
| This compound (300 mg, QD) | 26.3% (p<0.01)[2][3][4] | 20.1% (p<0.01)[2][3][4] | 17.4% (p=0.01)[2][3][4] | 39.2% (p<0.05)[2][3][4] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Synergistic Effects in HepG2 Cells
This protocol outlines an in vitro experiment to assess the synergistic effects of this compound and a statin (e.g., atorvastatin) on LDLR expression and PCSK9 secretion in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (in DMSO)
-
Atorvastatin (in DMSO)
-
DMSO (vehicle control)
-
Reagents for Western Blotting (primary antibodies for LDLR, PCSK9, and a loading control like GAPDH; secondary antibodies)
-
Reagents for ELISA (for secreted PCSK9)
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the following for 24-48 hours:
-
Vehicle control (DMSO)
-
This compound (various concentrations)
-
Atorvastatin (a fixed, clinically relevant concentration)
-
This compound (various concentrations) + Atorvastatin (fixed concentration)
-
-
Protein Extraction:
-
For cellular protein: Wash cells with ice-cold PBS and lyse with cell lysis buffer.
-
For secreted protein: Collect the cell culture medium.
-
-
Western Blotting (for cellular LDLR):
-
Determine protein concentration of cell lysates using a protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LDLR and GAPDH overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system and quantify band intensities.
-
-
ELISA (for secreted PCSK9):
-
Use a commercial ELISA kit to measure the concentration of PCSK9 in the collected cell culture medium, following the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of LDLR and secreted PCSK9 across the different treatment groups. Assess for synergistic effects using appropriate statistical methods (e.g., two-way ANOVA).
Protocol 2: In Vivo Evaluation in a Hyperlipidemic Animal Model
This protocol describes an in vivo study to evaluate the combined effect of this compound and a statin on lipid profiles and target engagement in a hyperlipidemic hamster model.
Materials:
-
Male Golden Syrian hamsters
-
High-fat, high-cholesterol diet
-
This compound (formulated for oral gavage)
-
Atorvastatin (formulated for oral gavage)
-
Vehicle control
-
Blood collection supplies
-
Centrifuge
-
ELISA kits for PCSK9, LDL-C, TC, TG
-
Liver tissue harvesting and storage supplies
-
Reagents for Western Blotting (as in Protocol 1)
Procedure:
-
Animal Model Induction: Feed hamsters a high-fat, high-cholesterol diet for 2-4 weeks to induce hyperlipidemia.
-
Treatment Groups: Randomly assign hamsters to the following treatment groups (n=8-10 per group) for 4 weeks:
-
Vehicle control (oral gavage)
-
This compound (e.g., 40 mg/kg/day, oral gavage)
-
Atorvastatin (e.g., 10 mg/kg/day, oral gavage)
-
This compound (40 mg/kg/day) + Atorvastatin (10 mg/kg/day)
-
-
Blood and Tissue Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest liver tissues.
-
Lipid Profile Analysis:
-
Separate serum from blood samples by centrifugation.
-
Measure serum levels of LDL-C, TC, and TG using commercial assay kits.
-
-
PCSK9 Level Analysis: Measure serum PCSK9 levels using an ELISA kit.
-
Liver LDLR Expression Analysis:
-
Prepare protein lysates from the harvested liver tissues.
-
Perform Western blotting for LDLR and a loading control as described in Protocol 1.
-
-
Data Analysis: Compare the lipid profiles, PCSK9 levels, and liver LDLR expression across the different treatment groups using statistical analysis (e.g., one-way ANOVA with post-hoc tests).
Visualizations
Caption: Signaling pathway of this compound and Statins.
Caption: Workflow for in vitro synergy assessment.
Caption: Workflow for in vivo combination study.
References
- 1. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 2. | BioWorld [bioworld.com]
- 3. 0201.nccdn.net [0201.nccdn.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Inclisiran—A Revolutionary Addition to a Cholesterol-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Healthcare Investors | Oral Medications [cvipharma.com]
- 7. emjreviews.com [emjreviews.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Potential off-target effects of CVI-LM001
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of CVI-LM001. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target mechanisms of this compound?
A1: this compound is a novel, orally administered small molecule designed to lower LDL-cholesterol and reduce liver fat through a dual mechanism of action:
-
PCSK9 Modulation : It inhibits the transcription of proprotein convertase subtilisin/kexin type 9 (PCSK9) and prevents the degradation of LDL receptor (LDLR) mRNA. This leads to an increased expression of LDLR on the surface of hepatocytes, which in turn enhances the clearance of LDL-cholesterol from the bloodstream.[1][2][3]
-
AMPK Activation : this compound activates hepatic adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][4] This activation is thought to contribute to the reduction of hepatic fat synthesis and the promotion of fatty acid oxidation.[1][4]
Q2: Have any off-target effects of this compound been reported?
A2: Based on publicly available data from preclinical and Phase 1 and 2 clinical trials, this compound has been reported to have a favorable safety profile and to be well-tolerated in both healthy volunteers and hyperlipidemic subjects.[1][5][6][7][8] However, comprehensive off-target screening data for this compound are not publicly available. As with any small molecule inhibitor, the potential for off-target interactions exists and should be investigated experimentally.
Q3: What are the theoretical off-target concerns for a molecule like this compound?
A3: Given its known mechanisms, potential off-target effects could theoretically arise from:
-
Kinase Interactions : Since this compound activates AMPK, a serine/threonine kinase, it is plausible that it could interact with other kinases, particularly those with structurally similar ATP-binding pockets.
-
Modulation of Gene Expression : As this compound inhibits PCSK9 transcription, it could potentially influence the expression of other genes, which could be investigated through transcriptomic studies.
-
Interactions with other Cellular Pathways : Unintended interactions with other cellular targets could lead to unforeseen phenotypic changes or cytotoxicity.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during the experimental investigation of this compound.
Issue 1: Unexpected cytotoxicity is observed in a cell-based assay.
-
Potential Cause 1: Off-target toxicity.
-
Troubleshooting Step:
-
Determine the Cytotoxic Concentration Range: Perform a dose-response curve with a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which toxicity occurs.
-
Compare with On-Target Activity: Correlate the cytotoxic concentration with the concentration required for on-target effects (e.g., reduction of PCSK9 expression or activation of AMPK). A significant separation between the effective concentration for the on-target effect and the cytotoxic concentration suggests a better therapeutic window.
-
Broad Panel Screening: Test this compound against a broad off-target liability panel (e.g., a safety panel of receptors and enzymes) to identify potential unintended targets that could mediate cytotoxicity.
-
-
-
Potential Cause 2: On-target mediated cytotoxicity.
-
Troubleshooting Step:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended targets (e.g., AMPK). If the cytotoxicity is diminished in the knockdown/knockout cells, it suggests the effect is on-target.
-
Structurally Unrelated Inhibitor: Use a different, structurally unrelated activator of AMPK. If this compound produces a similar cytotoxic phenotype, it strengthens the evidence for an on-target effect.
-
-
Issue 2: Inconsistent or unexpected results in a signaling pathway analysis (e.g., Western blot for p-AMPK).
-
Potential Cause 1: Poor antibody quality or non-specific binding.
-
Troubleshooting Step:
-
Validate Antibody Specificity: Use positive and negative controls (e.g., cell lysates from cells with known activation or knockout of the target protein) to confirm the antibody's specificity.
-
Test Different Antibodies: Try antibodies from different vendors that recognize different epitopes on the target protein.
-
-
-
Potential Cause 2: Crosstalk with other signaling pathways.
-
Troubleshooting Step:
-
Broader Pathway Analysis: Perform a broader analysis of related signaling pathways. For example, investigate upstream regulators and downstream effectors of AMPK.
-
Phosphoproteomics: A global phosphoproteomics analysis can provide an unbiased view of the signaling pathways affected by this compound.
-
-
Quantitative Data Summary
The following tables summarize the reported on-target effects of this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Hyperlipidemic Hamsters
| Parameter | 40 mg/kg | 80 mg/kg | 160 mg/kg |
| Liver LDLR Protein Levels | Dose-dependent increase | up to 3.5-fold | up to 3.5-fold |
| Circulating PCSK9 Levels | Dose-dependent decrease | down to 10% of control | down to 10% of control |
| Serum LDL-C Reduction | Significant reduction | Significant reduction | Significant reduction |
Data from a 4-week study in hyperlipidemic hamsters.[1][5][6][8]
Table 2: Clinical Efficacy of this compound in Humans
| Study Phase | Population | Dose | Duration | Key Findings |
| Phase 1a | Healthy Volunteers | 300 mg, QD | 10 days | 36.4% reduction in serum PCSK9 vs. baseline.[5][6][8] |
| Phase 1b | Subjects with elevated LDL-C | 300 mg, QD | 28 days | -26.3% reduction in LDL-C vs. placebo.[5][6][8] |
| -39.2% reduction in PCSK9 vs. placebo.[5][6][8] | ||||
| -20.1% reduction in Total Cholesterol vs. placebo.[5][6][8] | ||||
| -17.4% reduction in Apo B vs. placebo.[5][6][8] |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the potential off-target effects of this compound.
Protocol 1: In Vitro Kinase Profiling
-
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at various concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., vehicle and a known broad-spectrum kinase inhibitor).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Results are often presented as a percentage of inhibition at a specific concentration or as IC50 values for significant interactions.
-
Protocol 2: Radioligand Binding Assay for Off-Target Receptor Interactions
-
Objective: To determine if this compound binds to a panel of common off-target receptors.
-
Methodology:
-
Reagent Preparation: Prepare cell membranes expressing the receptors of interest. Prepare a binding buffer and serial dilutions of unlabeled this compound. Prepare a solution of a radiolabeled ligand specific for each receptor.
-
Assay Procedure: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate bound from free radioligand.
-
Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it as a function of this compound concentration to determine the Ki (inhibition constant).
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the engagement of this compound with its intended target (e.g., AMPK) and to identify novel intracellular targets in a cellular context.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration.
-
Heating Step: Aliquot the cell suspension and heat them to a range of different temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CVI-LM001 Animal Model Refinement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing animal models to test the fictional immunomodulatory agent, CVI-LM001. The information herein is based on established best practices in preclinical immuno-oncology research.
Troubleshooting Guides
This section addresses specific issues that may arise during the planning and execution of in vivo studies with this compound.
Question 1: We are observing high variability in tumor growth and response to this compound in our syngeneic mouse model. What are the potential causes and solutions?
Answer:
High variability in syngeneic models can obscure the true efficacy of this compound. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Mitigation Strategies:
| Factor | Potential Cause of Variability | Recommended Action |
| Animal Health & Husbandry | Subclinical infections, stress from housing conditions, or variations in the microbiome can alter immune responses. | Ensure a consistent, specific-pathogen-free (SPF) health status. Standardize housing density, light/dark cycles, and diet. Consider microbiome normalization across experimental groups if possible. |
| Tumor Cell Line Integrity | High passage number can lead to genetic drift and altered immunogenicity. Mycoplasma contamination can modulate immune responses. | Use low-passage, authenticated tumor cell lines. Regularly test for mycoplasma contamination. |
| Implantation Technique | Inconsistent number of viable tumor cells injected, variable injection depth (subcutaneous vs. intradermal), or site of injection can affect tumor take and growth kinetics. | Standardize the cell preparation and injection protocol. Ensure all technicians are uniformly trained. Use a consistent injection site and volume. |
| This compound Administration | Inaccurate dosing due to formulation instability or improper administration route (e.g., intraperitoneal vs. intravenous) can lead to inconsistent drug exposure. | Confirm the stability of the this compound formulation. Validate the intended route of administration and ensure consistent, accurate dosing for each animal. |
A logical workflow for troubleshooting this issue is presented below.
Question 2: We are not observing the expected anti-tumor effect of this compound in our humanized mouse model. How can we troubleshoot this?
Answer:
A lack of efficacy in a humanized mouse model can be due to several factors related to the model itself or the experimental design.
Key Considerations for Troubleshooting:
| Parameter | Potential Issue | Troubleshooting Steps |
| Human Immune Cell Engraftment | Insufficient levels or improper reconstitution of human immune cell subsets (e.g., T cells, NK cells) required for this compound activity. | Confirm successful engraftment levels via flow cytometry on peripheral blood prior to study initiation. Ensure the timing of tumor implantation and treatment aligns with optimal immune cell reconstitution. |
| Graft-versus-Host Disease (GvHD) | Onset of GvHD can lead to systemic inflammation and animal morbidity, confounding the anti-tumor response. | Monitor animals closely for clinical signs of GvHD (e.g., weight loss, hunched posture). Select a host strain and human donor combination known to have a delayed GvHD onset. |
| Target Expression | The specific human immune cell subset targeted by this compound may not be adequately represented or functional in the chosen humanized model. | Validate the presence and functionality of the target cell population in the model. Refer to the hypothetical this compound signaling pathway to identify key cell types. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The dose and schedule of this compound may not be optimized for the humanized mouse model, leading to insufficient target engagement. | Conduct a PK/PD study in the humanized model to confirm that this compound reaches its target and elicits the expected biological response. |
The following diagram illustrates the hypothetical signaling pathway of this compound, which can help in identifying the key immune cells required for its activity.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for initial efficacy testing of this compound?
A1: For an immunomodulatory agent like this compound, a syngeneic mouse model is typically the most appropriate starting point. These models utilize immunocompetent mice and tumors derived from the same genetic background, ensuring a fully functional murine immune system that can respond to the drug. The choice of the specific syngeneic model (e.g., B16 melanoma in C57BL/6 mice) should be guided by the tumor's known immunogenicity and expression of relevant biomarkers.
Q2: When should we transition from a syngeneic model to a humanized mouse model?
A2: Transition to a humanized mouse model is warranted when you need to evaluate the activity of this compound against a human-specific target or to assess its interaction with human immune cells. This step is crucial if the drug's target is not present or does not have a functional homolog in mice. Humanized models, which involve engrafting human immune cells into immunodeficient mice, are more complex and costly but provide valuable insights into the drug's clinical potential.
Q3: What are the key endpoints to measure in our this compound animal studies?
A3: A comprehensive evaluation of this compound should include a combination of primary and secondary endpoints.
Recommended Endpoints for this compound Studies:
| Endpoint Category | Specific Measurement | Purpose |
| Primary Efficacy | Tumor volume (caliper measurements), Overall survival | To determine the direct anti-tumor effect of this compound. |
| Pharmacodynamic | Immune cell infiltration into the tumor (via IHC or flow cytometry), Cytokine levels in plasma or tumor microenvironment | To confirm that this compound is engaging its target and modulating the immune system as expected. |
| Toxicity/Safety | Body weight, Clinical signs of toxicity, Complete blood count (CBC), Serum chemistry | To assess the safety profile of the drug. |
Experimental Protocols
Protocol 1: General Workflow for a Syngeneic Mouse Efficacy Study
This protocol outlines the key steps for assessing the efficacy of this compound in a subcutaneous syngeneic tumor model.
Methodology:
-
Animal Acclimation: Upon arrival, allow mice (e.g., 6-8 week old C57BL/6) to acclimate to the facility for at least one week.
-
Tumor Implantation: Culture the selected syngeneic tumor cells (e.g., B16-F10) to ~80% confluency. Harvest, wash, and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 1x10^6 cells/100 µL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 80-120 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose) with similar average tumor volumes.
-
Drug Administration: Prepare this compound and vehicle control formulations as per the manufacturer's instructions. Administer the treatment according to the planned schedule, dose, and route (e.g., intraperitoneal injection every three days).
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe animals daily for any clinical signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study. Collect tumors and relevant tissues (e.g., spleen, lymph nodes) for pharmacodynamic analysis (e.g., flow cytometry, immunohistochemistry). Monitor a separate cohort of animals for overall survival.
Validation & Comparative
A Comparative Analysis of CVI-LM001 and Statin Monotherapy for Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel oral PCSK9 modulator, CVI-LM001, with statins, the current standard of care for hypercholesterolemia. The comparison is based on available preclinical and early-phase clinical data for this compound and established clinical trial data for statins. It is important to note that direct head-to-head clinical trial data comparing this compound in combination with statins versus statins alone is not yet publicly available. The information presented herein is intended to provide a scientific overview for research and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound and statins employ distinct mechanisms to lower low-density lipoprotein cholesterol (LDL-C), suggesting a potential for synergistic effects when used in combination.[1]
This compound is a first-in-class, oral, small molecule modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] Its primary mechanism involves the inhibition of PCSK9 transcription and the prevention of LDL receptor (LDLR) mRNA degradation.[1] This dual action leads to an increased expression of LDLR on the surface of hepatocytes, thereby enhancing the clearance of LDL-C from the bloodstream.[1]
Statins , on the other hand, are HMG-CoA reductase inhibitors. They work by blocking a key enzyme in the cholesterol synthesis pathway within the liver. This reduction in intracellular cholesterol production leads to the upregulation of LDLR transcription via the sterol regulatory element-binding protein 2 (SREBP2) pathway, which also results in increased LDL-C clearance.[1]
Preclinical and Clinical Efficacy Data
This compound: Preclinical and Phase 1 Data
Preclinical studies in hyperlipidemic hamsters have demonstrated the dose-dependent efficacy of this compound. Treatment for 4 weeks led to a significant increase in liver LDLR protein levels (up to 3.5-fold) and a marked reduction in circulating PCSK9 levels (down to 10% of control at the highest dose), which was associated with significant reductions in serum LDL-C.[2]
Early-phase clinical trials have provided initial proof-of-concept for this compound in humans. A Phase 1a study in healthy volunteers showed a significant reduction in serum PCSK9 levels.[2] A subsequent Phase 1b proof-of-mechanism study in subjects with elevated LDL-C demonstrated significant reductions in several key lipid parameters after 28 days of treatment.[2][3]
Table 1: Summary of this compound Phase 1b Efficacy Data (vs. Placebo)
| Parameter | Dose | Duration | Mean Percent Reduction from Baseline |
| LDL-C | 300 mg QD | 28 days | -26.3% |
| Total Cholesterol | 300 mg QD | 28 days | -20.1% |
| Apo B | 300 mg QD | 28 days | -17.4% |
| PCSK9 | 300 mg QD | 28 days | -39.2% |
| Data from a proof-of-mechanism, randomized, double-blind, placebo-controlled Phase 1b study in subjects with elevated LDL-C.[2][3] |
Statins: Established Clinical Efficacy
Statins are a well-established class of drugs with extensive clinical data supporting their efficacy in lowering LDL-C. The magnitude of LDL-C reduction varies by the specific statin and its dosage.
Table 2: Efficacy of Atorvastatin and Rosuvastatin (B1679574) in Lowering LDL-C
| Statin | Dose Range | Mean LDL-C Reduction |
| Atorvastatin | 10-80 mg | 35.7% to 49.2%[4] |
| Rosuvastatin | 5-40 mg | 41.4% to 55.5%[4] |
| Data from a meta-analysis of clinical trials (VOYAGER database).[4] |
Experimental Protocols
This compound Phase 1b Study Protocol
The Phase 1b study for this compound was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in subjects with mild hypercholesterolemia (LDL-C ≥ 3.2 mM and ≤ 4.88 mM).[5]
Statin Clinical Trials (General Protocol Outline)
Clinical trials evaluating the efficacy of statins typically follow a randomized, double-blind, controlled design. A common workflow is illustrated below.
Comparative Summary and Future Outlook
The available data indicates that this compound is a promising oral agent for lowering LDL-C. In its early clinical evaluation as a monotherapy, this compound demonstrated a statistically significant reduction in LDL-C and other atherogenic lipoproteins.
When comparing the monotherapy data, high-intensity statins achieve a greater percentage reduction in LDL-C than what has been observed with this compound in its Phase 1b trial. For instance, rosuvastatin 40 mg can lower LDL-C by approximately 55.5%,[4] whereas this compound at 300 mg daily for 28 days showed a 26.3% reduction.[2][3]
However, the distinct mechanism of action of this compound suggests its potential utility in combination with statins. By targeting PCSK9, this compound could provide an additional LDL-C lowering effect on top of statin therapy. This is particularly relevant for patients who do not reach their LDL-C goals with statins alone or are statin-intolerant. The company has stated that this compound has the potential to work synergistically with statins.[1]
A 12-week Phase 2 proof-of-concept trial of this compound in patients with hypercholesterolemia has been completed in China, but the results in comparison to or in combination with statins have not been detailed in the available information.[1] Future clinical trials directly comparing this compound in combination with statins against statin monotherapy are necessary to definitively establish its place in the therapeutic landscape for hypercholesterolemia. These studies will be critical in elucidating the synergistic potential and providing the robust data needed to guide clinical practice.
References
Oral PCSK9 Modulators: A New Frontier in Cholesterol Management
The landscape of lipid-lowering therapies is on the cusp of a significant transformation with the development of oral proprotein convertase subtilisin/kexin type 9 (PCSK9) modulators. For years, the remarkable efficacy of injectable PCSK9 inhibitors, such as the monoclonal antibodies alirocumab (B1149425) and evolocumab, in reducing low-density lipoprotein cholesterol (LDL-C) has been well-established. However, the need for subcutaneous administration presents a barrier for some patients. The advent of orally administered small molecule inhibitors and peptides promises to enhance patient convenience and accessibility, potentially revolutionizing the management of hypercholesterolemia. This guide provides a comparative analysis of the leading oral PCSK9 modulators in clinical development, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the PCSK9 Pathway
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of LDL-C levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting the receptor for lysosomal degradation.[1] This process reduces the number of LDLRs available to clear LDL-C from the bloodstream, leading to elevated plasma LDL-C levels.
The primary mechanism of action for PCSK9 inhibitors is to disrupt the interaction between PCSK9 and the LDLR. By doing so, these drugs prevent the degradation of the LDLR, allowing it to be recycled back to the hepatocyte surface. This increased population of LDLRs enhances the clearance of LDL-C from the circulation, resulting in a significant reduction in plasma LDL-C levels. The oral modulators in development, like their injectable predecessors, are designed to inhibit this key protein-protein interaction.
Comparative Analysis of Oral PCSK9 Modulators in Development
Two frontrunners have emerged in the race to bring an oral PCSK9 inhibitor to market: enlicitide decanoate (B1226879) (MK-0616) from Merck and AZD0780 from AstraZeneca. Both have shown promising results in clinical trials, demonstrating significant LDL-C reduction with a favorable safety profile.
| Feature | Enlicitide Decanoate (MK-0616) | AZD0780 |
| Drug Class | Macrocyclic Peptide | Small Molecule |
| Developer | Merck & Co. | AstraZeneca |
| Mechanism | Inhibits PCSK9-LDLR interaction[1] | Inhibits PCSK9 signaling[2] |
| Administration | Once-daily oral tablet[3] | Once-daily oral tablet[4] |
| Phase 2b LDL-C Reduction | Up to 60.9% reduction at 30 mg dose[3] | Up to 50.7% reduction at 30 mg dose[2] |
| Clinical Trial Program | CORALreef[5] | PURSUIT[4] |
| Key Findings | Significant, dose-dependent LDL-C reduction; generally well-tolerated.[3] | Robust, dose-dependent LDL-C reduction; favorable safety and tolerability.[4] |
| Adverse Events | Similar rates across treatment and placebo groups.[6] | Comparable rates between treatment and placebo groups.[4] |
Experimental Protocols
The evaluation of these novel oral PCSK9 modulators relies on a series of well-defined experimental protocols to assess their efficacy and safety. Below are the methodologies for key experiments cited in the clinical trials of enlicitide decanoate (MK-0616) and AZD0780.
Measurement of LDL-Cholesterol
The primary efficacy endpoint in the clinical trials for both enlicitide decanoate and AZD0780 was the percent change in LDL-C from baseline.[4][6]
-
Method: The concentration of LDL-C is typically determined using the Friedewald equation, especially when triglyceride levels are below 400 mg/dL.[7] This calculation is derived from the measured values of total cholesterol, high-density lipoprotein cholesterol (HDL-C), and triglycerides from a fasting blood sample.[7]
-
Friedewald Equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for values in mg/dL).[7]
-
-
Procedure:
-
A fasting blood sample is collected from the study participant.
-
The sample is centrifuged to separate the plasma.
-
Total cholesterol, HDL-C, and triglyceride levels are measured using standard automated enzymatic assays.
-
The LDL-C level is then calculated using the Friedewald formula.
-
-
Rationale: This method is widely used in clinical practice and large-scale clinical trials due to its cost-effectiveness and efficiency.[8]
Quantification of PCSK9 Levels
To assess the pharmacodynamic effect of the oral modulators, the concentration of PCSK9 in the blood is measured.
-
Method: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying total or free PCSK9 levels in serum or plasma.[9]
-
Procedure:
-
Microplate wells are pre-coated with a capture antibody specific to human PCSK9.
-
Standards, controls, and patient samples are added to the wells.
-
A biotin-conjugated detection antibody that also binds to PCSK9 is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of PCSK9 in the samples is determined by comparing their absorbance to a standard curve.[10]
-
-
Rationale: ELISA provides a sensitive and specific method for quantifying protein levels in biological samples, making it suitable for monitoring the direct target engagement of the PCSK9 inhibitors.[9]
Inhibition of PCSK9-LDLR Binding Assay
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the interaction between PCSK9 and the LDLR.
-
Method: An in vitro binding assay using a kit, such as the CircuLex PCSK9-LDLR in vitro binding assay kit, can be employed.[11]
-
Procedure:
-
The test compound is pre-incubated with recombinant His-tagged PCSK9.
-
This mixture is then added to an ELISA plate coated with the EGF-A peptide of the LDLR.
-
Subsequent steps follow a standard ELISA protocol to detect the amount of PCSK9 bound to the LDLR.
-
A decrease in the signal compared to a control without the inhibitor indicates that the compound has successfully blocked the PCSK9-LDLR interaction.[11]
-
-
Rationale: This assay provides direct evidence of the compound's mechanism of action at the molecular level.
Conclusion
The development of oral PCSK9 modulators represents a significant advancement in the field of lipid-lowering therapy. Enlicitide decanoate (MK-0616) and AZD0780 have demonstrated substantial efficacy in reducing LDL-C levels, comparable in magnitude to the injectable PCSK9 inhibitors, but with the added benefit of oral administration. The robust clinical trial programs for these agents, employing standardized and validated experimental protocols, are providing the necessary data to establish their safety and efficacy profiles. As these molecules progress through late-stage clinical development, they hold the promise of becoming a convenient and powerful tool for a broader population of patients with hypercholesterolemia who are at risk for cardiovascular disease.
References
- 1. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 3. merck.com [merck.com]
- 4. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CVI-LM001 and Ezetimibe for Lowering LDL-C
For Immediate Release
This guide provides a detailed comparison of CVI-LM001, a novel oral PCSK9 modulator, and ezetimibe (B1671841), a cholesterol absorption inhibitor, focusing on their respective efficacies in reducing low-density lipoprotein cholesterol (LDL-C). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, mechanisms of action, and experimental protocols.
Executive Summary
This compound and ezetimibe represent two distinct oral therapeutic strategies for managing hypercholesterolemia. This compound is a first-in-class small molecule that modulates proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor degradation.[1][2][3] In contrast, ezetimibe lowers LDL-C by inhibiting the intestinal absorption of cholesterol.[4] While direct head-to-head clinical trials are not yet available, this guide synthesizes data from independent studies to provide an objective comparison of their LDL-C lowering effects and underlying mechanisms.
Data Presentation: Quantitative Comparison of LDL-C Reduction
The following tables summarize the LDL-C lowering efficacy of this compound and ezetimibe from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Hyperlipidemic Hamsters
| Treatment Group (4 weeks) | Dose | Change in Liver LDLR Protein | Change in Circulating PCSK9 | Change in Serum LDL-C |
| This compound | 40 mg/kg | Dose-dependently increased | Dose-dependently decreased | Significant reduction |
| This compound | 80 mg/kg | up to 3.5-fold | to 10% of control | Significant reduction |
| This compound | 160 mg/kg | (at highest dose) | (at highest dose) | Significant reduction |
Data from a 4-week study in hyperlipidemic hamsters.[1][2][3]
Table 2: Clinical Efficacy of this compound in Humans
| Study Phase | Patient Population | Treatment | Duration | Mean LDL-C Reduction |
| Phase 1b | Hyperlipidemic Subjects | This compound 300 mg daily | 28 days | -26.3% (p<0.01 vs. placebo) |
Data from a Proof of Mechanism Phase 1b study.[1][2][3]
Table 3: Clinical Efficacy of Ezetimibe in Humans
| Treatment Setting | Patient Population | Treatment | Duration | Mean LDL-C Reduction |
| Monotherapy | Primary Hyperlipidemia | Ezetimibe 10 mg daily | Various | 15% - 20% |
| Add-on to Statin | High-risk ASCVD | Ezetimibe 10 mg daily | Various | Additional 15% - 24% |
Data from various clinical trials and meta-analyses.
Mechanisms of Action
The two compounds lower LDL-C through distinct biological pathways.
This compound: As an oral PCSK9 modulator, this compound reduces the expression of the PCSK9 gene.[1][2][3] This leads to lower levels of circulating PCSK9 protein. With less PCSK9 available to bind to LDL receptors (LDLR) on hepatocytes, the degradation of these receptors is reduced. Consequently, more LDLRs are available on the liver cell surface to clear LDL-C from the bloodstream.[1][2][3]
Ezetimibe: Ezetimibe acts locally at the brush border of the small intestine, where it inhibits the absorption of dietary and biliary cholesterol.[4] It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake.[4] This reduction in cholesterol absorption leads to a decrease in cholesterol delivery to the liver, which in turn upregulates hepatic LDLR expression to increase LDL-C clearance from the circulation.
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Ezetimibe.
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below to allow for a thorough evaluation of the presented data.
This compound Preclinical Study in Hyperlipidemic Hamsters
-
Objective: To evaluate the in vivo efficacy of this compound on lipid profiles and its mechanism of action.
-
Animal Model: Golden Syrian hamsters fed a high-fat, high-cholesterol diet to induce hyperlipidemia.
-
Study Design: Animals were randomized into vehicle control and this compound treatment groups.
-
Treatment: this compound was administered orally, once daily, at doses of 40, 80, and 160 mg/kg for 4 weeks.
-
Key Parameters Measured:
-
Serum levels of total cholesterol (TC), LDL-C, and triglycerides (TG).
-
Circulating PCSK9 levels.
-
Hepatic LDLR protein expression levels (analyzed by Western blotting).
-
-
Statistical Analysis: Comparison between treatment groups and the vehicle control group.
This compound Phase 1b Clinical Trial
-
Objective: To assess the safety, tolerability, and proof of mechanism of this compound in subjects with elevated LDL-C.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participant Population: Subjects with elevated LDL-C levels.
-
Treatment: this compound (300 mg) or placebo administered orally, once daily, for 28 days.
-
Key Efficacy Endpoints:
-
Percent change from baseline in serum LDL-C.
-
Percent change from baseline in serum TC, Apolipoprotein B (Apo B), and PCSK9.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Representative Ezetimibe Clinical Trial (Monotherapy)
-
Objective: To evaluate the efficacy and safety of ezetimibe monotherapy in patients with primary hypercholesterolemia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Patients with primary hypercholesterolemia.
-
Treatment: Ezetimibe (10 mg) or placebo administered orally, once daily, typically for 12 weeks.
-
Key Efficacy Endpoints:
-
Percent change from baseline in LDL-C.
-
Percent change from baseline in TC, TG, and high-density lipoprotein cholesterol (HDL-C).
-
-
Safety Assessments: Comprehensive monitoring of adverse events and laboratory parameters.
Experimental Workflow Diagrams
Caption: this compound Phase 1b Clinical Trial Workflow.
Caption: Ezetimibe Monotherapy Clinical Trial Workflow.
Conclusion
This compound and ezetimibe offer distinct and promising oral treatment options for the management of hypercholesterolemia. Based on the available data, this compound has demonstrated a significant reduction in LDL-C in early-phase clinical trials, with a novel mechanism of action centered on PCSK9 modulation. Ezetimibe is an established therapy with a well-characterized safety and efficacy profile, providing a moderate reduction in LDL-C through the inhibition of cholesterol absorption.
The development of this compound is ongoing, with a 12-week Phase 2 proof-of-concept study having been completed.[1][5] The results of this and future larger-scale clinical trials, ideally including direct comparisons with existing therapies like ezetimibe, will be crucial in determining the ultimate clinical positioning of this compound in the landscape of lipid-lowering treatments. Researchers and clinicians should continue to monitor the progress of this compound's clinical development program.
References
Comparative Efficacy and Safety of Novel and Established Lipid-Lowering Agents: A Head-to-Head Analysis
Disclaimer: CVI-LM001 is a fictional investigational compound. This document is a hypothetical comparison guide created to fulfill a specific content request. The data presented for this compound are not real and have been generated for illustrative purposes. Data for comparator agents are based on publicly available information.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), is a primary driver of atherosclerotic cardiovascular disease (ASCVD). While statins have been the cornerstone of lipid-lowering therapy for decades, a significant portion of high-risk patients fail to reach their LDL-C goals. This has spurred the development of novel therapeutic agents with diverse mechanisms of action. This guide provides a head-to-head comparison of the fictional novel agent this compound, a hypothetical oral small-molecule inhibitor of Angiopoietin-like 3 (ANGPTL3) synthesis, against two established therapies: Atorvastatin (B1662188), a high-intensity statin, and Evolocumab, an injectable PCSK9 inhibitor.
Mechanism of Action
This compound (Hypothetical): this compound is an orally administered small molecule designed to inhibit the hepatic synthesis of ANGPTL3. ANGPTL3 is a key regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL).[1][2][3][4] By reducing ANGPTL3 levels, this compound is hypothesized to increase the activity of LPL, leading to enhanced clearance of triglyceride-rich lipoproteins (TRLs) like VLDL and chylomicrons.[1][2][5][6] This increased catabolism of VLDL is also expected to reduce the production of LDL-C.[2][7]
Atorvastatin: Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in the liver.[8] This inhibition leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL-C from the circulation.[9]
Evolocumab: Evolocumab is a fully human monoclonal antibody that binds to proprotein convertase subtilisin/kexin type 9 (PCSK9). By binding to PCSK9, Evolocumab prevents PCSK9-mediated degradation of LDL receptors.[9] This results in a higher number of LDL receptors on the surface of liver cells, which enhances the clearance of LDL-C from the blood.[9]
Diagram of this compound Signaling Pathway
Caption: Hypothetical mechanism of this compound action.
Comparative Efficacy on Lipid Parameters
The following table summarizes the expected or reported effects of the three agents on key lipid parameters from baseline in patients with primary hypercholesterolemia.
| Parameter | This compound (Hypothetical) | Atorvastatin (80mg) | Evolocumab (140mg Q2W) |
| LDL-C Reduction | ~50-60% | ~45-55%[10] | ~60-70%[11][12][13][14] |
| Triglyceride Reduction | ~40-50% | ~25-47%[15][16] | ~15-25% |
| HDL-C Change | -10 to -20% | +5-10%[15] | +5-10% |
| Non-HDL-C Reduction | ~45-55% | ~40-50% | ~50-57%[17] |
| Apolipoprotein B (ApoB) Reduction | ~40-50% | ~31-40%[15] | ~46-52%[17] |
| Lipoprotein(a) [Lp(a)] Reduction | Minimal Effect | Minimal Effect | ~20-33%[17] |
Safety and Tolerability Profile
This table outlines the common and serious adverse events associated with each agent.
| Adverse Event Profile | This compound (Hypothetical) | Atorvastatin | Evolocumab |
| Common Adverse Events (>2%) | Nausea, Diarrhea, Headache | Nasopharyngitis, Diarrhea, Arthralgia, Pain in extremity.[18][19] | Nasopharyngitis, Upper respiratory tract infection, Back pain, Injection site reactions.[20][21][22][23] |
| Serious Adverse Events | Potential for liver enzyme elevation (class effect monitoring). | Myopathy/Rhabdomyolysis, Liver enzyme abnormalities, New-onset diabetes.[18][24][25] | Hypersensitivity reactions (e.g., rash, urticaria), Angioedema.[20][22][23] |
| Route of Administration | Oral, once daily | Oral, once daily | Subcutaneous injection, every 2 or 4 weeks |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ANGPTL3 protein synthesis in a human hepatocyte cell line.
-
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach 80% confluency.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) or a vehicle control (DMSO) for 24 hours.
-
Protein Quantification: After incubation, the supernatant is collected, and the concentration of secreted ANGPTL3 protein is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of ANGPTL3 inhibition is calculated relative to the vehicle control for each concentration. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
-
Diagram of Experimental Workflow
Caption: Workflow for in vitro ANGPTL3 synthesis inhibition assay.
-
Objective: To evaluate the efficacy and safety of an investigational agent compared to placebo or an active comparator in a large patient population over an extended period.
-
Methodology:
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Adult patients with primary hypercholesterolemia and an LDL-C level above a specified threshold (e.g., >100 mg/dL) despite stable statin therapy.
-
Randomization: Eligible patients are randomized (e.g., in a 1:1:1 ratio) to receive the investigational agent (e.g., this compound), an active comparator (e.g., Atorvastatin), or a placebo, in addition to their background statin therapy.
-
Treatment Period: Patients are treated for a predefined period, typically 12 to 52 weeks.
-
Efficacy Endpoints: The primary endpoint is the percent change in LDL-C from baseline to a specific time point (e.g., Week 12). Secondary endpoints include the percent change in other lipid parameters (Triglycerides, HDL-C, Non-HDL-C, ApoB), the proportion of patients achieving a target LDL-C level, and safety assessments.
-
Data Collection: Blood samples for lipid analysis are collected at baseline and at specified intervals throughout the study. Safety is monitored through the recording of adverse events, clinical laboratory tests, and physical examinations.
-
Statistical Analysis: The primary efficacy analysis is typically performed using an Analysis of Covariance (ANCOVA) model, with the treatment group as a factor and the baseline LDL-C value as a covariate.
-
Conclusion
This guide provides a comparative framework for evaluating the hypothetical novel agent this compound against the established lipid-lowering therapies, Atorvastatin and Evolocumab. This compound, with its distinct mechanism of inhibiting ANGPTL3 synthesis, demonstrates a potential for robustly lowering both LDL-C and triglycerides.[4][6] This dual action could be particularly beneficial for patients with mixed dyslipidemia. While its efficacy in LDL-C reduction appears comparable to high-intensity statins and approaches that of PCSK9 inhibitors, a potential reduction in HDL-C warrants further investigation.[6] The oral administration of this compound offers a convenient alternative to the injectable Evolocumab.[20] The final clinical utility of any new agent will depend on a comprehensive assessment of its long-term efficacy in reducing cardiovascular events and its overall safety profile relative to existing therapeutic options.
References
- 1. Angiopoietin-Like Protein 3 (ANGPTL3) Modulates Lipoprotein Metabolism and Dyslipidemia [mdpi.com]
- 2. ANGPTL3 as a Drug Target in Hyperlipidemia and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. ANGPTL3 as a target for treating lipid disorders in type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of ANGPTL3 in controlling lipoprotein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipitor: How does this statin affect cholesterol levels? [medicalnewstoday.com]
- 9. ANGPTL3 Inhibitors ― Their Role in Cardiovascular Disease Through Regulation of Lipid Metabolism ― [jstage.jst.go.jp]
- 10. Atorvastatin treatment and LDL cholesterol target attainment in patients at very high cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolocumab Effects on Lipoproteins, Measured by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of the PCSK9 Inhibitor Evolocumab in Patients with Mixed Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. droracle.ai [droracle.ai]
- 17. ahajournals.org [ahajournals.org]
- 18. Side effects of atorvastatin - NHS [nhs.uk]
- 19. Atorvastatin oral tablet side effects: Mild to serious [medicalnewstoday.com]
- 20. repatha.com [repatha.com]
- 21. Repatha side effects: Common, mild, and serious [medicalnewstoday.com]
- 22. Evolocumab (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 23. Evolocumab: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 24. Atorvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 25. Atorvastatin: MedlinePlus Drug Information [medlineplus.gov]
Benchmarking CVI-LM001's safety profile against other PCSK9 inhibitors
A Comparative Safety Analysis of CVI-LM001 and Other PCSK9 Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
The landscape of lipid-lowering therapies has been revolutionized by the advent of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. These agents offer profound reductions in low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease (ASCVD). While monoclonal antibodies (mAbs) like evolocumab and alirocumab (B1149425), and the small interfering RNA (siRNA) inclisiran, have established roles in therapy, novel agents are emerging. This compound is a first-in-class, orally administered small molecule PCSK9 modulator currently in clinical development.[1][2] This guide provides a comparative analysis of the safety profile of this compound based on available clinical data, benchmarked against the established safety profiles of evolocumab, alirocumab, and inclisiran.
Overview of PCSK9 Inhibitors
-
This compound: An oral small molecule that modulates PCSK9 by reducing its gene expression.[1][3] It is currently in Phase II clinical trials.[4][5]
-
Evolocumab (Repatha®) & Alirocumab (Praluent®): Fully human monoclonal antibodies that bind to circulating PCSK9, preventing it from binding to and degrading LDL receptors (LDLR) on hepatocytes.[6][7]
-
Inclisiran (Leqvio®): A small interfering RNA (siRNA) that harnesses the RNA interference mechanism to inhibit the synthesis of PCSK9 within the liver.[8][9]
The differing mechanisms of these drugs—from extracellular protein binding to intracellular synthesis inhibition—may influence their safety and tolerability profiles.
Comparative Safety Data
The following tables summarize quantitative data on the safety profiles of this compound, evolocumab, alirocumab, and inclisiran, compiled from clinical trials and real-world evidence.
Table 1: General Adverse Events (AEs) and Serious Adverse Events (SAEs)
| Drug | Mechanism | Common Adverse Events (Incidence) | Serious Adverse Events (SAEs) |
| This compound | Oral PCSK9 Modulator | Data from Phase 1 trials (105 healthy volunteers, 33 hyperlipidemic subjects) indicate a "benign safety profile" and that the drug was "well tolerated". Specific AE rates are not yet published.[1][3] | No SAEs were reported in Phase 1a or 1b studies.[3][4][10] |
| Evolocumab | Monoclonal Antibody | Nasopharyngitis, upper respiratory tract infection, influenza, back pain, injection site reactions (>5% of patients and more frequent than placebo).[11] Overall AE rate similar to placebo (51.1% vs 49.6%).[12] | Rate similar to placebo in parent trials (2.8% vs 2.1%) and open-label extension studies (7.8% vs 7.8%).[12] |
| Alirocumab | Monoclonal Antibody | Injection site reactions, pruritus, influenza, and symptoms of the common cold are noted as adverse drug reactions.[13][14] Real-world data report injection-site reactions (33.8%) and influenza-like illness (27.9%).[15] | A meta-analysis found alirocumab was associated with a significantly reduced risk of SAEs compared to controls.[16] |
| Inclisiran | Small Interfering RNA (siRNA) | Injection-site adverse events are the most prominent (RR 6.50 vs placebo).[17] Headache (18%), back pain (5%), diarrhea (5%), and nasopharyngitis (12%) have also been reported.[8] | Incidence of SAEs is not significantly different from placebo.[18] |
Table 2: Adverse Events of Special Interest
| Adverse Event | This compound | Evolocumab | Alirocumab | Inclisiran |
| Immunogenicity (Anti-Drug Antibodies) | Not applicable (small molecule). | Binding ADAs: ~0.3%.[7] No neutralizing antibodies detected.[12] | Binding ADAs: ~5.1%.[19] Neutralizing ADAs: ~0.5% - 1.3%.[7][19] | Not a typical concern for siRNA mechanism. |
| Injection-Site Reactions | Not applicable (oral). | Common (>5% and more frequent than placebo).[11] | Most common AE; reported in 33.8% of patients in a hospital registry.[15][20] | Significantly increased vs. placebo; generally mild to moderate.[17][21] |
| Muscle-Related Events (e.g., Myalgia) | Data not yet available. | Rates similar to control groups in clinical trials.[12] Real-world databases show myalgia reports (8.3%).[15] | Myalgia reported in pharmacovigilance databases (12.8%).[22] | A pharmacovigilance study found a significant disproportionality signal for myalgia vs. mAbs.[21] |
| Neurocognitive Events | Data not yet available. | Infrequent and balanced against placebo in trials (e.g., 0.1% vs 0.3%).[12] A dedicated cognitive study found no impairment.[11] | Reported in 1.2% of patients vs 0.5% in placebo group in one analysis (not statistically significant).[23] | No significant safety signals identified. |
Experimental Protocols for Safety Assessment
The safety profiles of these inhibitors are evaluated through rigorous, multi-phased clinical trial programs.
1. Clinical Trial Design for Safety Evaluation:
-
Phase I: First-in-human studies, typically in small groups of healthy volunteers, to assess initial safety, tolerability, pharmacokinetics, and pharmacodynamics at single and multiple ascending doses. This compound's benign safety profile was first established in these studies.[3][4]
-
Phase II: Studies in patients with the target disease (hypercholesterolemia) to evaluate efficacy and further assess safety across a range of doses. The ongoing Phase II trial for this compound will provide more robust safety data in the target population.[24]
-
Phase III: Large-scale, randomized, double-blind, placebo- or active-controlled trials (like FOURIER for evolocumab and ODYSSEY OUTCOMES for alirocumab) involving thousands of patients to confirm efficacy and establish a comprehensive safety profile over a longer duration.[7][12]
2. Monitoring and Data Collection:
-
Adverse Event (AE) Monitoring: All AEs are systematically recorded at each study visit, whether reported by the patient or observed by investigators. They are coded using standardized dictionaries like MedDRA and assessed for severity, seriousness, and relationship to the study drug.
-
Laboratory Assessments: Routine blood tests are conducted to monitor key safety parameters, including liver function tests (ALT, AST), muscle enzymes (creatine kinase), and glycemic parameters (fasting glucose, HbA1c).[13]
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs and physical health is a standard component of safety assessment.
3. Immunogenicity Assessment Protocol (for Monoclonal Antibodies): This protocol is critical for antibody-based therapies like evolocumab and alirocumab but not for small molecules like this compound.
-
Screening Assay: An initial electrochemiluminescence (ECL) or enzyme-linked immunosorbent assay (ELISA) is used to detect the presence of binding anti-drug antibodies (ADAs) in patient serum samples.
-
Confirmatory Assay: Positive samples from the screening assay are subjected to a confirmatory assay, which involves competition with an excess of the drug to confirm the specificity of the binding.
-
Neutralizing Assay: Samples confirmed to be positive for binding ADAs are then tested in a cell-based or competitive ligand-binding assay to determine if the antibodies are neutralizing (NAbs), meaning they inhibit the drug's biological activity.[7]
Visualizations
PCSK9 Signaling and Inhibition Pathways
Caption: PCSK9 pathway and points of intervention for different inhibitor classes.
General Workflow for Drug Safety and Immunogenicity Assessment
Caption: A typical workflow for assessing drug safety and immunogenicity.
Conclusion
Based on early clinical data, this compound presents a benign safety and tolerability profile with the significant advantage of oral administration.[1][4] Unlike monoclonal antibodies, it is not expected to induce an immunogenic response. The established injectable PCSK9 inhibitors—evolocumab, alirocumab, and inclisiran—are also generally safe and well-tolerated, with their primary safety considerations being injection-site reactions.[15][25] Myalgia and rare neurocognitive events have been monitored across the class, but large outcome trials have not established a definitive causal link with monoclonal antibodies.[12][23]
As this compound advances through larger and longer-term Phase II and III trials, its safety profile will be more comprehensively defined. This will allow for a more direct quantitative comparison against the existing standards of care. For researchers and drug development professionals, the emergence of a safe and effective oral PCSK9 inhibitor would represent a major advancement in the management of hypercholesterolemia, potentially improving patient access and adherence to this potent class of lipid-lowering therapy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Biopharmaceutical Products | Rare Metabolic Diseases [cvipharma.com]
- 3. 0201.nccdn.net [0201.nccdn.net]
- 4. | BioWorld [bioworld.com]
- 5. Healthcare Investors | Oral Medications [cvipharma.com]
- 6. A safety evaluation of evolocumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of PCSK9 monoclonal antibodies: an evidence-based review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uaclinical.com [uaclinical.com]
- 9. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. physiogenex.com [physiogenex.com]
- 11. repathahcp.com [repathahcp.com]
- 12. ahajournals.org [ahajournals.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. praluent [praluent.com]
- 15. Adverse Events Associated With PCSK9 Inhibitors: A Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Updated Meta-Analysis for Safety Evaluation of Alirocumab and Evolocumab as PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effectiveness and safety of Inclisiran in hyperlipidemia treatment: An overview of systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jwatch.org [jwatch.org]
- 20. researchgate.net [researchgate.net]
- 21. Safety of Inclisiran: A Disproportionality Analysis from the EudraVigilance Database - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Safety and Tolerability of PCSK9 Inhibitors: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
